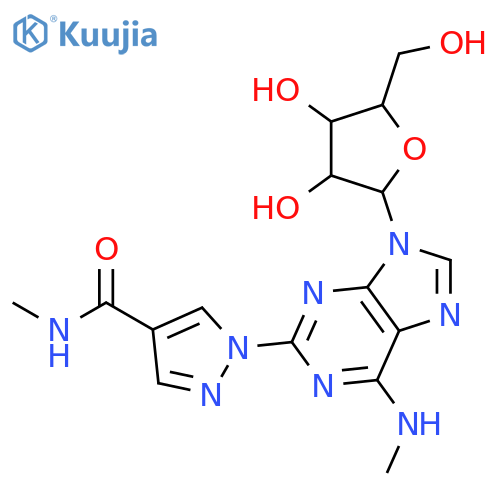Cas no 765299-55-6 (N-Methyl-2-4-(methylamino)carbonyl-1H-pyrazol-1-yladenosine)

765299-55-6 structure
商品名:N-Methyl-2-4-(methylamino)carbonyl-1H-pyrazol-1-yladenosine
N-Methyl-2-4-(methylamino)carbonyl-1H-pyrazol-1-yladenosine 化学的及び物理的性質
名前と識別子
-
- Adenosine, N-methyl-2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]-
- 1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methylamino)purin-2-yl]-N-methylpyrazole-4-carboxamide
- 1-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methylamino)-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide
- BDBM50196567
- CHEMBL234790
- 1-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(methylamino)-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide
- N-Methyl-2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine
- 1-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-6-(methylamino)-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide
- 765299-55-6
- DTXSID00432084
- N-Methyl-2-4-(methylamino)carbonyl-1H-pyrazol-1-yladenosine
-
- インチ: InChI=1S/C16H20N8O5/c1-17-12-9-13(22-16(21-12)24-4-7(3-20-24)14(28)18-2)23(6-19-9)15-11(27)10(26)8(5-25)29-15/h3-4,6,8,10-11,15,25-27H,5H2,1-2H3,(H,18,28)(H,17,21,22)/t8-,10-,11-,15-/m1/s1
- InChIKey: NLHSUOFVYXIUGC-ORXWAGORSA-N
- ほほえんだ: CNC1=C2C(=NC(=N1)N3C=C(C=N3)C(=O)NC)N(C=N2)C4C(C(C(O4)CO)O)O
計算された属性
- せいみつぶんしりょう: 404.15566577g/mol
- どういたいしつりょう: 404.15566577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 602
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 173Ų
N-Methyl-2-4-(methylamino)carbonyl-1H-pyrazol-1-yladenosine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M251450-750mg |
N-Methyl-2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine |
765299-55-6 | 750mg |
$ 3000.00 | 2023-09-07 | ||
| TRC | M251450-100mg |
N-Methyl-2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine |
765299-55-6 | 100mg |
$563.00 | 2023-05-18 | ||
| TRC | M251450-25mg |
N-Methyl-2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine |
765299-55-6 | 25mg |
$155.00 | 2023-05-18 | ||
| TRC | M251450-250mg |
N-Methyl-2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine |
765299-55-6 | 250mg |
$1194.00 | 2023-05-18 |
N-Methyl-2-4-(methylamino)carbonyl-1H-pyrazol-1-yladenosine 関連文献
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
765299-55-6 (N-Methyl-2-4-(methylamino)carbonyl-1H-pyrazol-1-yladenosine) 関連製品
- 313348-27-5(Regadenoson)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
